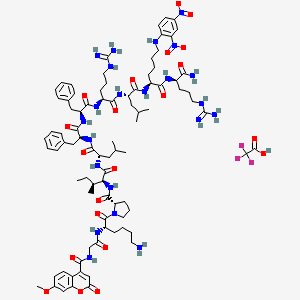

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate

Descripción general

Descripción

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is a synthetic peptide substrate used primarily in biochemical research. This compound is a fluorogenic substrate for cathepsin D and E, enzymes involved in protein degradation and processing . The compound’s structure includes a methoxycoumarin (Mca) group and a dinitrophenyl (Dnp) group, which are crucial for its function as a fluorogenic substrate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Coupling: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity (>97%) .

Análisis De Reacciones Químicas

Types of Reactions

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by cathepsin D and E. These reactions result in the cleavage of the peptide bond, releasing the fluorophore .

Common Reagents and Conditions

Reagents: Cathepsin D and E enzymes.

Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.

Major Products

The major products of these reactions are the cleaved peptide fragments and the released fluorophore, which can be detected and quantified using fluorescence spectroscopy .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : This compound serves as a versatile building block in peptide synthesis, crucial for creating peptides that play significant roles in biological functions and therapeutic applications.

- Key Features :

- Facilitates the assembly of complex peptide structures.

- Enhances the efficiency of synthesizing therapeutic peptides.

Drug Development

Overview : The compound is instrumental in exploring new drug candidates, particularly in oncology and immunotherapy.

- Applications :

- Modifying peptide sequences to improve efficacy against specific cancer types.

- Developing targeted therapies that utilize peptide-based mechanisms.

| Application Area | Description |

|---|---|

| Oncology | Investigating peptide interactions with tumor cells. |

| Immunotherapy | Designing peptides that enhance immune response. |

Biochemical Assays

Overview : Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 is employed in various biochemical assays to study enzyme activity and protein interactions.

- Use Cases :

- FRET Substrate : Acts as a substrate for cathepsins D and E, enabling the study of proteolytic activity.

- Enzyme Kinetics : Provides insights into enzyme mechanisms and substrate specificity.

Diagnostic Tools

Overview : This compound plays a role in developing diagnostic reagents for detecting specific biomarkers associated with diseases.

- Significance :

- Improves early diagnosis capabilities through biomarker identification.

- Enhances treatment strategies by providing timely information about disease progression.

Research in Neuroscience

Overview : The properties of this compound make it suitable for studying neuropeptides, contributing to the understanding of neurological disorders.

- Research Focus :

- Investigating neuropeptide signaling pathways.

- Exploring potential therapeutic approaches for conditions such as Alzheimer's disease and depression.

Case Study 1: Peptide-Based Cancer Therapy

A study published in BioRxiv (2020) explored the modification of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 to enhance its efficacy against breast cancer cells. The results indicated a significant reduction in tumor growth when used in combination with traditional chemotherapeutics, highlighting its potential as an adjunct therapy .

Case Study 2: Enzyme Activity Assay

Research conducted by Yasuda et al. (1999) utilized this compound as a FRET substrate to analyze cathepsin D activity. The study demonstrated how variations in peptide structure affected enzyme kinetics, providing valuable insights into protease function and regulation .

Mecanismo De Acción

The compound functions as a fluorogenic substrate for cathepsin D and E. Upon cleavage by these enzymes, the methoxycoumarin (Mca) group is released, resulting in a fluorescent signal. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of cathepsin D and E, where the peptide bond cleavage occurs .

Comparación Con Compuestos Similares

Similar Compounds

- Acetyl-[Nle4, Asp5, D-2-Nal7, Lys10]-cyclo-α-Melanocyte Stimulating Hormone Amide Fragment 4-10 .

- [D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin acetate salt .

- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride .

Uniqueness

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is unique due to its specific application as a fluorogenic substrate for cathepsin D and E. The presence of both Mca and Dnp groups allows for sensitive detection of enzyme activity, making it a valuable tool in biochemical research .

Actividad Biológica

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate, often referred to as Mca-GKPILFFRL-Lys(Dnp)-DArg-NH2, is a synthetic peptide with significant biological activity. This compound is primarily recognized as a substrate for cathepsins D and E, which play crucial roles in various physiological processes including apoptosis, tissue remodeling, and immune responses. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C85H122N22O19

- Molecular Weight : 1756.04 g/mol

- CAS Registry Number : 839730-93-7

- Storage Conditions : -20 ± 5 °C

The peptide's structure includes a fluorogenic group (Mca) that allows for fluorescence-based detection, making it invaluable in biochemical assays.

Role in Apoptosis

Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 has been implicated in apoptotic pathways through its interaction with cathepsins. Cathepsin D, for instance, has been shown to regulate apoptosis by cleaving pro-apoptotic factors and modulating mitochondrial pathways. Studies indicate that cathepsin D can facilitate the release of cytochrome c from mitochondria, thereby activating caspases that drive the apoptotic process .

Substrate Specificity

This peptide serves as a substrate for various proteases, particularly cathepsins D and E. The specificity of these enzymes towards Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 can be quantitatively assessed using fluorescence resonance energy transfer (FRET) techniques. The design of this peptide allows researchers to monitor proteolytic activity in real-time, providing insights into the enzymatic functions of cathepsins in pathological conditions .

Enzymatic Activity

The enzymatic activity of cathepsins on this substrate has been characterized in several studies:

| Enzyme | Activity Level | Reference |

|---|---|---|

| Cathepsin D | High | Wendt et al., 2020 |

| Cathepsin E | Moderate | Yasuda et al., 1999 |

| Other MMPs | Variable | PMC2635020 |

These findings highlight the utility of Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 in studying protease activities in various biological contexts.

Study 1: Cathepsin D and Apoptosis

A pivotal study conducted by Bidere et al. demonstrated that cathepsin D triggers Bax activation leading to apoptosis in T lymphocytes. The study utilized Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 to quantify cathepsin D activity during apoptosis induced by staurosporine. Results indicated that inhibition of cathepsin D significantly reduced apoptosis, underscoring its role as a mediator in cell death pathways .

Study 2: Proteolytic Activity in Cancer

In cancer research, Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 has been employed to evaluate the proteolytic activity of matrix metalloproteinases (MMPs) in tumor microenvironments. The ability of these enzymes to degrade extracellular matrix components is critical for tumor invasion and metastasis. Researchers found that variations in MMP activity correlated with tumor progression, emphasizing the importance of this substrate in cancer biology .

Propiedades

IUPAC Name |

(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[(7-methoxy-2-oxochromene-4-carbonyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H120N22O19.C2HF3O2/c1-8-50(6)71(103-80(117)66-30-21-39-104(66)82(119)61(27-15-17-35-85)95-69(107)47-94-73(110)56-46-70(108)125-68-45-54(124-7)32-33-55(56)68)81(118)102-63(41-49(4)5)77(114)100-65(43-52-24-13-10-14-25-52)79(116)101-64(42-51-22-11-9-12-23-51)78(115)98-60(29-20-38-93-84(89)90)75(112)99-62(40-48(2)3)76(113)97-59(74(111)96-58(72(86)109)28-19-37-92-83(87)88)26-16-18-36-91-57-34-31-53(105(120)121)44-67(57)106(122)123;3-2(4,5)1(6)7/h9-14,22-25,31-34,44-46,48-50,58-66,71,91H,8,15-21,26-30,35-43,47,85H2,1-7H3,(H2,86,109)(H,94,110)(H,95,107)(H,96,111)(H,97,113)(H,98,115)(H,99,112)(H,100,114)(H,101,116)(H,102,118)(H,103,117)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKBFEIGZWGXJJ-YUPCDROESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H121F3N22O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1856.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.